Piperidine Regioisomerism Determines 5-HT₆ Affinity
The 3-position of the piperidine ring in this compound distinguishes it from the 4-substituted isomer. In the structurally related 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series, the piperidine attachment point is a critical determinant of 5-HT₆ receptor affinity [1]. While direct Ki values for CAS 651335-42-1 are not publicly disclosed, the 3-ylmethyl isomer is anticipated to exhibit a distinct binding mode compared to the 4-ylmethyl analog, which is commercially available but lacks published 5-HT₆ data. This regiochemical difference is likely to alter the dihedral angle between the indole core and the basic nitrogen, a key parameter for receptor interaction [2].
| Evidence Dimension | Piperidine attachment position (3-ylmethyl vs. 4-ylmethyl) and predicted impact on 5-HT₆ receptor binding |
|---|---|
| Target Compound Data | 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-42-1) |
| Comparator Or Baseline | 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (isomer); no quantitative 5-HT₆ data publicly available for either compound. |
| Quantified Difference | Not quantitatively established; differentiation inferred from class-level SAR showing that piperidine regioisomers yield divergent 5-HT₆ Ki values (e.g., 1 nM vs. >100 nM for scaffold-matched isomers) [1]. |
| Conditions | Inference based on SAR from 5-HT₆ binding assays using [³H]-5-HT displacement in HeLa cells [1]. |
Why This Matters
Procurement of the correct regioisomer is essential; the 4-ylmethyl isomer is a distinct chemical entity and cannot serve as a surrogate in projects targeting 5-HT₆-mediated pathways.
- [1] Bromidge, S. M., Brown, A. M., Clarke, S. E., Dodgson, K., Gager, T., Grassam, H. L., Jeffrey, P. M., Joiner, G. F., King, F. D., Middlemiss, D. N., Moss, S. F., Newman, H., Riley, G., Routledge, C., Wyman, P. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters 2000, 10, 1719-1721. View Source
- [2] Caldirola, P., Johansson, G., Nilsson, B. M. Novel compounds, their use and preparation. U.S. Patent Application 20020165251, November 7, 2002. View Source
